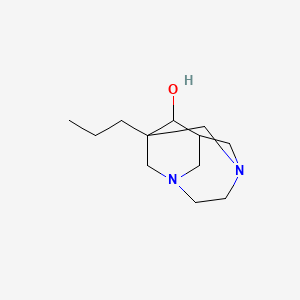

1-Propyl-3,6-diazahomoadamantan-9-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-propyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c1-2-3-12-8-13-4-5-14(9-12)7-10(6-13)11(12)15/h10-11,15H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCXQRUJPWAPHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC12CN3CCN(C1)CC(C3)C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1 Propyl 3,6 Diazahomoadamantan 9 Ol

Strategies for Constructing the Diazahomoadamantane Cage

The formation of the 3,6-diazahomoadamantane core is a critical step in the synthesis of 1-propyl-3,6-diazahomoadamantan-9-ol. This rigid, bicyclic framework is typically assembled through a Mannich-type condensation reaction.

Cyclization Reactions Leading to the Core Framework

The key cyclization reaction for forming the 3,6-diazahomoadamantane skeleton involves the condensation of a suitable ketone with 1,3,6,8-tetraazatricyclo[4.4.1.1³⁸]dodecane (TATD). researchgate.netnih.gov This reaction is a variation of the Mannich reaction, which is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In this specific synthesis, the TATD molecule serves as a pre-formed source of both the amine and formaldehyde equivalents required for the double Mannich condensation.

The mechanism proceeds through the in-situ formation of iminium ions from the reaction of the ketone with the amine functionalities of TATD under acidic conditions. The enol or enolate of the ketone then acts as a nucleophile, attacking the iminium ions in a cascade of intramolecular cyclizations to form the rigid cage structure. nih.gov This one-pot reaction is an efficient method for the construction of the complex diaza-homoadamantane framework.

Precursor Compounds and Starting Materials Selection

The selection of the appropriate starting materials is crucial for the successful synthesis of the target molecule. The two primary precursors for the construction of the 1-propyl-3,6-diazahomoadamantan-9-one intermediate are:

1,3,6,8-tetraazatricyclo[4.4.1.1³⁸]dodecane (TATD): This cage-like polyamine is a key building block that provides the nitrogen atoms and a portion of the carbon framework for the diaza-homoadamantane core. TATD is itself prepared from the condensation of ethylenediamine and formaldehyde.

Hexan-2-one: This unsymmetrical ketone is the source of the propyl group at the 1-position and the carbonyl group at the 9-position of the diaza-homoadamantane cage. The selection of hexan-2-one is based on the desired substitution pattern of the final product. The synthesis of the closely related 1-butyl-3,6-diazahomoadamantan-9-one from heptan-2-one and TATD provides a strong precedent for this choice. researchgate.net

The following table summarizes the key precursor compounds:

| Precursor Compound | Role in the Synthesis |

| 1,3,6,8-tetraazatricyclo[4.4.1.1³⁸]dodecane (TATD) | Provides the nitrogen atoms and part of the carbon skeleton for the cage structure. |

| Hexan-2-one | Source of the C1-propyl group and the C9-carbonyl functionality. |

Introduction of the Propyl Moiety and Hydroxyl Group

The propyl group and the hydroxyl group are introduced into the molecule at different stages of the synthesis. The propyl group is incorporated during the initial cage-forming reaction, while the hydroxyl group is the result of a subsequent reduction step.

Regioselective Functionalization Approaches

The reaction between an unsymmetrical ketone like hexan-2-one and TATD can potentially lead to two different regioisomers. The regioselectivity of this Mannich-type reaction is a critical consideration. In the case of methyl alkyl ketones reacting with TATD, the alkyl group (in this case, propyl) preferentially occupies the 1-position of the resulting 3,6-diazahomoadamantan-9-one. This is due to the reaction mechanism proceeding through the more substituted enol or enolate, which is thermodynamically more stable. The reaction of the more substituted enol with the iminium ion intermediates leads to the formation of the 1-alkyl substituted product.

Stereoselective Synthesis Considerations

The reduction of the carbonyl group at the 9-position of the 1-propyl-3,6-diazahomoadamantan-9-one intermediate to a hydroxyl group introduces a new stereocenter. The stereochemical outcome of this reduction is dependent on the reducing agent used and the steric environment around the carbonyl group. The rigid cage-like structure of the diaza-homoadamantane system can direct the approach of the reducing agent, leading to a preference for one diastereomer over the other.

Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for this transformation. The choice of reducing agent and reaction conditions can influence the stereoselectivity of the reduction. For instance, bulkier reducing agents may exhibit higher stereoselectivity due to more pronounced steric interactions with the bicyclic framework.

Detailed Reaction Schemes and Optimized Conditions

Step 1: Synthesis of 1-Propyl-3,6-diazahomoadamantan-9-one

This step involves the condensation of hexan-2-one with TATD in the presence of an acid catalyst.

Reaction: Hexan-2-one + 1,3,6,8-tetraazatricyclo[4.4.1.1³⁸]dodecane → 1-Propyl-3,6-diazahomoadamantan-9-one

Reagents and Conditions:

Solvent: Isopropyl alcohol or another suitable alcohol.

Catalyst: Glacial acetic acid.

Temperature: Reflux.

Reaction Time: Several hours.

The following table outlines the typical reaction parameters for this type of condensation:

| Parameter | Value/Condition |

| Solvent | Isopropyl alcohol |

| Catalyst | Glacial acetic acid |

| Temperature | Reflux |

| Molar Ratio | 1:1 (Ketone:TATD) |

Step 2: Synthesis of 1-Propyl-3,6-diazahomoadamantan-9-ol

The final step is the reduction of the carbonyl group of the intermediate ketone to a hydroxyl group.

Reaction: 1-Propyl-3,6-diazahomoadamantan-9-one → 1-Propyl-3,6-diazahomoadamantan-9-ol

Reagents and Conditions:

Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).

Solvent: Ethanol or methanol for NaBH₄; Diethyl ether or THF for LiAlH₄.

Temperature: Room temperature or 0 °C.

Work-up: Aqueous work-up to quench the excess reducing agent and hydrolyze the intermediate metal alkoxide.

A summary of the reduction conditions is provided in the table below:

| Parameter | Condition 1 (NaBH₄) | Condition 2 (LiAlH₄) |

| Reducing Agent | Sodium borohydride | Lithium aluminum hydride |

| Solvent | Ethanol/Methanol | Diethyl ether/THF |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |

Reaction Parameters and Yield Optimization

The synthesis of the precursor, 1-propyl-3,6-diazahomoadamantan-9-one, is typically accomplished via a Mannich-type condensation reaction. This involves the reaction of an appropriate ketone with a suitable amine source, often a tetraazatricyclo[4.4.1.13,8]dodecane derivative, in the presence of an acid catalyst. Specifically, for the synthesis of the 1-propyl derivative, pentan-2-one would serve as the ketone precursor.

Optimization of this reaction is crucial for maximizing the yield and purity of the product. Key parameters that are manipulated include the choice of solvent, temperature, reaction time, and the nature of the acid catalyst. While specific data for the propyl derivative is not extensively published, studies on analogous 1-alkyl-3,6-diazahomoadamantan-9-ones provide valuable insights. For instance, the synthesis of 1-butyl-3,6-diazahomoadamantan-9-one is achieved through the condensation of heptan-2-one with diethylenetetramethylenetetramine. researchgate.net Similarly, 1-benzyl-3,6-diazahomoadamantan-9-one is synthesized from 4-phenylbutan-2-one. researchgate.net

The subsequent reduction of the ketone at the C9 position to the corresponding alcohol, 1-propyl-3,6-diazahomoadamantan-9-ol, is typically achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The choice of reducing agent and reaction conditions (e.g., solvent, temperature) will influence the stereochemical outcome of the reduction, potentially leading to a mixture of diastereomers if other stereocenters are present.

Table 1: Key Reaction Parameters for the Synthesis of 1-Alkyl-3,6-diazahomoadamantan-9-one Derivatives

| Parameter | Typical Conditions/Reagents | Impact on Reaction |

| Ketone Precursor | Asymmetric ketone (e.g., Pentan-2-one for the propyl derivative) | Determines the substituent at the C1 position of the cage. |

| Amine Source | Tetraazatricyclo[4.4.1.13,8]dodecane or its derivatives | Provides the nitrogen atoms and the core structure of the cage. |

| Acid Catalyst | Glacial acetic acid, mineral acids (e.g., HCl) | Catalyzes the formation of the iminium ion intermediate. |

| Solvent | Protic solvents (e.g., ethanol, isopropanol) or aprotic solvents | Can influence reaction rate and solubility of reactants and products. |

| Temperature | Varies; can range from room temperature to elevated temperatures | Affects the rate of reaction and can influence side product formation. |

| Reaction Time | Typically several hours to overnight | Monitored to ensure completion of the reaction. |

Mechanistic Insights into Key Synthetic Steps

The formation of the 3,6-diazahomoadamantane skeleton proceeds through a classic Mannich reaction mechanism. adichemistry.comwikipedia.orgchemistrysteps.com This multi-component reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. adichemistry.comwikipedia.org

The key steps in the mechanism are as follows:

Formation of an Iminium Ion: The reaction is initiated by the acid-catalyzed reaction between the amine and formaldehyde (or another aldehyde), which is often generated in situ, to form a highly electrophilic iminium ion. adichemistry.comchemistrysteps.com

Enol Formation: The ketone precursor (e.g., pentan-2-one) tautomerizes in the acidic medium to its enol form. wikipedia.orgchemistrysteps.com

Nucleophilic Attack: The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. adichemistry.comwikipedia.org This step forms a new carbon-carbon bond and is the key bond-forming step in the construction of the cage structure.

Intramolecular Cyclization: Subsequent intramolecular reactions, also following Mannich-type pathways, lead to the formation of the characteristic tricyclic cage structure of the diazahomoadamantane.

The reduction of the ketone to the alcohol is a standard nucleophilic addition of a hydride ion to the carbonyl carbon. The stereochemistry of this step can be influenced by the steric hindrance of the cage structure.

Chiral Synthesis and Enantioselective Approaches for Diazahomoadamantane Derivatives

The synthesis of enantiomerically pure diazahomoadamantane derivatives is of significant interest due to the potential for stereospecific interactions in biological systems. Chiral synthesis can be approached through several strategies.

Asymmetric Induction and Chiral Auxiliary Strategies

Asymmetric induction involves the use of a chiral reagent or catalyst to favor the formation of one enantiomer over the other. In the context of the Mannich reaction, chiral catalysts, such as proline and its derivatives, have been shown to be effective in promoting enantioselectivity. nii.ac.jp

Another powerful strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. nih.govsigmaaldrich.comresearchgate.net For the synthesis of chiral diazahomoadamantane derivatives, a chiral amine could theoretically be used in the initial condensation reaction. After the formation of the chiral cage structure, the auxiliary can be cleaved to yield the enantiomerically enriched product. Common chiral auxiliaries are often derived from natural products like amino acids or terpenes. researchgate.net

Table 2: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary Type | Example | Potential Application in Diazahomoadamantane Synthesis |

| Chiral Amines | (S)-(-)-1-Phenylethylamine | Could be incorporated into the initial amine reactant to induce chirality during the cage formation. |

| Oxazolidinones | Evans auxiliaries | Could be attached to a carboxylic acid derivative of a precursor to control stereochemistry in an alkylation step. |

| Sulfinamide-based | Ellman's auxiliary | Can be used to synthesize chiral amines, which could then be used as precursors. |

Resolution Techniques for Enantiomer Separation

When a racemic mixture of a chiral compound is produced, resolution techniques can be employed to separate the enantiomers.

One common method is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. nih.gov Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The separated diastereomeric salts can then be treated with a base to regenerate the individual enantiomers of the amine.

Another powerful technique for the separation of enantiomers is chiral high-performance liquid chromatography (HPLC). nih.govresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Chiral derivatization can also be employed, where the enantiomers are reacted with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral HPLC column. nih.govresearchgate.netwikipedia.org

Considerations for Scalable Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory setting to a larger, scalable process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. nih.gov

For the synthesis of 1-propyl-3,6-diazahomoadamantan-9-ol, key considerations for scalable synthesis include:

Reagent Cost and Availability: The starting materials, particularly the tetraazatricyclo[4.4.1.13,8]dodecane derivative, should be readily available or synthesizable in large quantities at a reasonable cost.

Reaction Conditions: The use of extreme temperatures or pressures should be avoided if possible, as these can be difficult and expensive to implement on a large scale. Reactions that can be run at or near ambient temperature and pressure are preferred.

Solvent Selection: The choice of solvent should consider not only its effectiveness in the reaction but also its toxicity, flammability, and ease of removal and recycling. "Green" solvents are increasingly favored.

Purification Methods: Purification by column chromatography can be cumbersome and expensive on a large scale. Developing procedures that allow for purification by crystallization or distillation is highly advantageous.

Process Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is essential to ensure a safe process.

Table 3: Scalability Considerations for the Synthesis of 1-Propyl-3,6-diazahomoadamantan-9-ol

| Consideration | Implication for Scalable Synthesis |

| Exothermic Reactions | The Mannich reaction can be exothermic. Proper temperature control and heat management are critical to prevent runaway reactions. |

| Work-up Procedure | Extraction and washing steps should be optimized to minimize solvent usage and waste generation. |

| Product Isolation | Developing a robust crystallization procedure for the final product and key intermediates is crucial for efficient purification. |

| Waste Management | A plan for the safe disposal or recycling of all waste streams must be in place. |

Advanced Structural Characterization and Conformational Analysis of 1 Propyl 3,6 Diazahomoadamantan 9 Ol

Crystallographic Analysis of the Molecular Structure

A thorough search for crystallographic data on 1-Propyl-3,6-diazahomoadamantan-9-ol yielded no specific results.

Single-Crystal X-Ray Diffraction Studies

No published single-crystal X-ray diffraction studies for 1-Propyl-3,6-diazahomoadamantan-9-ol were found. This type of analysis is crucial for unequivocally determining the three-dimensional arrangement of atoms, bond lengths, and bond angles, and for providing insight into the precise conformation of the diazahomoadamantane cage and its propyl substituent. The rigid nature of the adamantane (B196018) framework and its derivatives makes X-ray crystallography a powerful tool for conformational analysis. researchgate.net

Intermolecular Interactions and Crystal Packing Motifs

Without single-crystal X-ray diffraction data, a definitive analysis of the intermolecular interactions and crystal packing motifs of 1-Propyl-3,6-diazahomoadamantan-9-ol is not possible. Such studies would reveal how the molecules arrange themselves in the solid state, governed by forces such as hydrogen bonding (likely involving the hydroxyl group and the nitrogen atoms), van der Waals forces, and other non-covalent interactions.

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignments

Detailed ¹H, ¹³C, and 2D NMR data for 1-Propyl-3,6-diazahomoadamantan-9-ol have not been found in published literature. Such data is essential for confirming the connectivity of the atoms in the molecule and for understanding the chemical environment of each proton and carbon atom. For related azaadamantane derivatives, ¹H NMR spectra typically show characteristic signals for the cage protons and the substituents. researchgate.net A full NMR analysis of 1-Propyl-3,6-diazahomoadamantan-9-ol would be necessary to provide complete structural assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

While the presence of 1-Propyl-3,6-diazahomoadamantan-9-ol has been suggested in a plant extract that was analyzed by Fourier Transform Infrared (FT-IR) spectroscopy, the spectrum represents the entire extract, not the isolated compound. researchgate.net Therefore, a specific IR or Raman spectrum for pure 1-Propyl-3,6-diazahomoadamantan-9-ol, which would allow for the analysis of its characteristic vibrational modes (e.g., O-H stretch, C-N stretch, C-H vibrations of the propyl group and the cage), is not available.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragmentation Analysis

The primary identification of 1-Propyl-3,6-diazahomoadamantan-9-ol in the methanolic seed extract of Foeniculum vulgare was achieved through Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This technique confirms the molecular weight of the compound and provides a fragmentation pattern that is characteristic of its structure. However, the detailed high-resolution mass spectrometry (HRMS) data, which would provide the exact elemental composition, and a comprehensive analysis of the fragmentation pathways are not extensively detailed in the available literature. For other diazahomoadamantane derivatives, mass spectrometry has been used to confirm their structure, often showing characteristic fragmentation patterns related to the cage structure. researchgate.net

Conformational Analysis and Dynamic Properties

The rigid, caged structure of the 3,6-diazahomoadamantan-9-ol core imparts unique conformational constraints and dynamic properties to the 1-propyl derivative. The bicyclic system significantly limits the degrees of freedom available to the molecule, yet subtle conformational exchanges and dynamic behaviors persist. Understanding these properties is crucial for elucidating the molecule's behavior in various chemical environments.

Computational Studies on Conformational Preferences and Energy Landscapes

Due to the complexity of experimentally determining all conformational states, computational chemistry serves as a powerful tool for exploring the potential energy surface of 1-Propyl-3,6-diazahomoadamantan-9-ol. Methods such as Density Functional Theory (DFT) are employed to model the molecule and calculate the relative energies of different conformers. nih.govresearchgate.netugm.ac.id

Theoretical studies on related diaza-adamantane derivatives indicate that the primary conformational variability arises from the orientation of substituents on the nitrogen atoms and the cage itself. ugm.ac.id For 1-Propyl-3,6-diazahomoadamantan-9-ol, the orientation of the propyl group and the hydroxyl group are of particular interest. The propyl group, attached to a bridgehead nitrogen, can adopt several staggered conformations relative to the cage. Similarly, the hydroxyl group at the 9-position can exist in different orientations.

Energy landscape calculations typically reveal a set of low-energy conformers separated by relatively low energy barriers. The global minimum energy conformation represents the most stable and populated state of the molecule at equilibrium. Other conformers, lying slightly higher in energy, may also be populated to a lesser extent. The stability of these conformers is governed by a delicate balance of steric and electronic effects. For instance, intramolecular hydrogen bonding between the hydroxyl group and one of the nitrogen atoms could significantly stabilize a particular conformation. nih.gov

Table 1: Representative Calculated Relative Energies of Postulated Conformers for 1-Propyl-3,6-diazahomoadamantan-9-ol

| Conformer | Propyl Group Orientation | OH Group Orientation | Relative Energy (kcal/mol) |

| A | Anti | Equatorial-like | 0.00 |

| B | Gauche | Equatorial-like | +1.2 |

| C | Anti | Axial-like | +2.5 |

| D | Gauche | Axial-like (H-bonded) | +0.8 |

Note: The data in this table is illustrative and based on typical energy differences found in related bridged heterocyclic systems. Actual values for 1-Propyl-3,6-diazahomoadamantan-9-ol would require specific computational studies.

Temperature-Dependent NMR for Conformational Exchange Dynamics

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for investigating the dynamic exchange between different conformations of a molecule in solution. nih.govnih.gov By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of the signals, which provides information about the rates of conformational interchange.

At low temperatures, where the rate of exchange is slow on the NMR timescale, separate signals may be observed for each populated conformer. As the temperature is increased, the rate of exchange between conformers accelerates. This increased rate leads to a broadening of the NMR signals. At a certain point, the signals for the exchanging sites coalesce into a single, averaged signal. The temperature at which coalescence occurs is directly related to the energy barrier for the conformational exchange.

For 1-Propyl-3,6-diazahomoadamantan-9-ol, temperature-dependent proton or carbon-13 NMR could be used to study the dynamics of the propyl group's rotation or potential ring-puckering modes of the diazepine (B8756704) portion of the cage. The temperature coefficients of proton chemical shifts (Δδ/ΔT) can also provide evidence for the presence and strength of intramolecular hydrogen bonds, which would be expected to influence the conformational dynamics. nih.gov

Ring Strain and Molecular Geometry Assessments

The 3,6-diazahomoadamantane framework is a strained bicyclic system. The strain arises from the deviation of bond angles from their ideal values and from steric interactions between atoms forced into close proximity by the rigid cage structure. srce.hrnih.gov This inherent ring strain has a significant impact on the molecule's geometry, reactivity, and basicity of the nitrogen atoms. srce.hrresearchgate.net

Assessments of the molecular geometry, often aided by X-ray crystallography or high-level computational modeling, reveal the precise bond lengths, bond angles, and dihedral angles within the molecule. ksu.edu.sa In related bridged nitrogen heterocycles, the C-N-C bond angles within the cage are often compressed compared to acyclic amines. researchgate.net This compression can lead to a rehybridization of the nitrogen lone pairs, increasing their s-character and influencing their ability to participate in chemical reactions. researchgate.net

The introduction of the propyl group at a bridgehead nitrogen and the hydroxyl group at the 9-position will induce further subtle distortions in the cage geometry to minimize steric strain. The analysis of these geometric parameters is crucial for a comprehensive understanding of the molecule's steric and electronic properties. The strain energy of the ring system can be estimated computationally by comparing the heat of formation of the molecule with that of a hypothetical strain-free reference compound. acs.orgum.es This value provides a quantitative measure of the energetic consequences of the constrained geometry.

Theoretical Chemistry and Computational Studies of 1 Propyl 3,6 Diazahomoadamantan 9 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These ab initio methods provide insights into molecular stability, reactivity, and electronic behavior.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it well-suited for molecules of this size. By approximating the electron density, DFT can accurately predict geometric and electronic properties. For a molecule like 1-Propyl-3,6-diazahomoadamantan-9-ol, calculations would typically begin with a geometry optimization to find the lowest energy structure.

A common and effective approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher. Recent studies on hydrazone derivatives of 3,6-diazahomoadamantane have successfully employed this level of theory to analyze their structure and stability. researchgate.net For the title compound, DFT calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths within the adamantane (B196018) core are expected to be around 1.54 Å, consistent with calculations on other adamantane derivatives. ksu.edu.sa The introduction of the propyl group, the diazacyclic system, and the hydroxyl group would lead to localized changes in geometry, which DFT can precisely model.

Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy can also be calculated, allowing for the assessment of the compound's relative stability. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netfrontiersin.org Conversely, a small gap indicates a molecule is more prone to electronic transitions and can be more reactive. researchgate.netnih.gov DFT calculations on 3,6-diazahomoadamantane hydrazone derivatives have shown HOMO-LUMO gaps ranging from 0.027 eV to 0.134 eV, indicating that substituents can significantly tune the electronic properties. researchgate.net For 1-Propyl-3,6-diazahomoadamantan-9-ol, the HOMO would likely be localized around the electron-rich nitrogen atoms and the oxygen of the hydroxyl group, while the LUMO may be distributed across the cage's sigma-antibonding orbitals.

| Analogous Compound System | Computational Method | Calculated HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| Diazahomoadamantane Derivative 3c | B3LYP/6-311G(d,p) | 0.027 | researchgate.net |

| Diazahomoadamantane Derivative 3d | B3LYP/6-311G(d,p) | 0.134 | researchgate.net |

| Naphthalene | B3LYP/6-31G(d) | 4.79 | researchgate.netacs.org |

| Adamantane | DFT (Generic) | ~7.5-8.0 | General knowledge, varies with functional |

Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the three-dimensional charge distribution of a molecule, revealing its electrophilic and nucleophilic sites. libretexts.orguni-muenchen.dereadthedocs.io It is generated by mapping the electrostatic potential onto a constant electron density surface. For 1-Propyl-3,6-diazahomoadamantan-9-ol, the MEP map would show negative potential (typically colored red) around the lone pairs of the nitrogen and oxygen atoms, identifying them as the primary sites for electrophilic attack or hydrogen bonding. researchgate.netuni-muenchen.de The hydrogen of the hydroxyl group would exhibit a positive potential (blue), making it a hydrogen bond donor site. The hydrocarbon cage and propyl group would show a relatively neutral (green) potential. libretexts.org

Molecular Mechanics and Dynamics Simulations

While quantum mechanics describes electronic details, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of larger systems over time, such as conformational changes and interactions with a solvent.

Molecular dynamics simulations rely on a "force field," a set of potential energy functions and associated parameters that describe the interactions between atoms. youtube.comyoutube.com Standard force fields like AMBER, CHARMM, and OPLS have parameters for common biomolecules but often lack them for novel structures like 1-Propyl-3,6-diazahomoadamantan-9-ol. youtube.comnih.gov

Therefore, a crucial first step is parameterization. This is typically achieved by:

Calculating Quantum Mechanical Data: Using DFT, the optimized geometry, vibrational frequencies (from a Hessian matrix), and electrostatic potential (ESP) are calculated. nih.govmarcelswart.eu

Deriving Partial Charges: Atomic partial charges are derived by fitting them to the QM-calculated ESP. This ensures that the electrostatic interactions in the MM simulation accurately reflect the molecule's true charge distribution. marcelswart.eufu-berlin.de

Parameterizing Bonded Terms: Bond stretching and angle bending parameters (force constants and equilibrium values) are often derived from the QM Hessian matrix or by analogy to similar known fragments. nih.gov

Parameterizing Dihedral Angles: The torsional potentials, which govern rotation around bonds and are crucial for conformational sampling, are the most critical to parameterize. This involves performing a "dihedral scan" with QM, where a specific bond is rotated incrementally and the energy is calculated at each step. The resulting energy profile is then used to fit the parameters of the dihedral term in the force field. nih.govnih.gov

Validation involves running short MD simulations and comparing the resulting geometries and energies with the initial QM data. chemrxiv.org For homoadamantane (B8616219) systems, the Generalized Amber Force Field (GAFF) is a common starting point, with new parameters being generated for the unique parts of the molecule. fu-berlin.de

The homoadamantane cage is a rigid structure, meaning its internal conformational flexibility is limited compared to a long-chain alkane. youtube.com However, the C1-propyl group and the hydroxyl group at C9 have rotational freedom. Furthermore, the entire molecule will tumble and translate in a solvent environment.

An MD simulation would be initiated by placing the parameterized molecule in a simulation box, typically filled with water molecules to mimic physiological conditions. mdpi.com After an initial energy minimization and equilibration period, a production simulation is run for tens to hundreds of nanoseconds. youtube.comnih.gov

Analysis of the resulting trajectory provides insights into the molecule's dynamic behavior:

Root Mean Square Deviation (RMSD): This is tracked to assess the stability of the simulation. A stable RMSD for the cage atoms indicates the core structure is not undergoing dramatic changes. ksu.edu.sa

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms around their average positions. Higher RMSF values for the propyl chain would highlight its flexibility compared to the rigid cage.

Conformational Analysis: The simulation trajectory can be clustered to identify the most populated conformations of the propyl and hydroxyl groups. nih.govlumenlearning.com

Solvation Shell Analysis: The distribution of water molecules around the solute can be analyzed to understand how the molecule interacts with its environment, particularly around the polar nitrogen and hydroxyl groups. fu-berlin.de

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which is invaluable for identifying a compound and validating its experimental characterization.

For 1-Propyl-3,6-diazahomoadamantan-9-ol, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. aip.orgrsc.org These calculated frequencies are often systematically scaled by a small factor (e.g., ~0.96 for B3LYP functionals) to better match experimental results. researchgate.net Key predicted vibrations for the title compound would include O-H stretching (~3400-3600 cm⁻¹), C-H stretching from the propyl and cage CH/CH₂ groups (~2850-3000 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹). researchgate.netaip.org

| Vibrational Mode (Adamantane Core) | Typical Experimental Frequency (cm⁻¹) | Typical Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| CH₂ Stretch | 2917 | 2915 | researchgate.netresearchgate.net |

| CH Stretch | 2852 | 2845 | researchgate.netresearchgate.net |

| CH₂ Scissoring | 1452 | 1450 | researchgate.netresearchgate.net |

| C-C Stretch / CH₂ Wag | 1097 | 1095 | researchgate.netresearchgate.net |

| Cage Deformation | 799 | 798 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectra: The prediction of NMR spectra is a powerful tool for structure elucidation. nih.govnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for calculating the isotropic magnetic shielding tensors for each nucleus (¹H and ¹³C). nih.gov These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. github.io This process can help assign specific peaks in an experimental spectrum to particular atoms in the molecule, confirming its structure. researchgate.net For 1-Propyl-3,6-diazahomoadamantan-9-ol, this would be crucial for distinguishing the numerous non-equivalent protons and carbons within its complex three-dimensional structure. nih.govuky.edu

Computational NMR and IR Spectral Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of organic molecules. rsc.orgscm.com These predictions are instrumental in the structural elucidation of newly synthesized compounds and in the interpretation of experimental data.

For 1-Propyl-3,6-diazahomoadamantan-9-ol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G* or higher), can be used to optimize the molecule's three-dimensional geometry. rsc.orgnih.gov Following geometry optimization, the same level of theory can be applied to calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C) and the vibrational frequencies.

NMR Spectral Prediction: The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. Machine learning approaches and transfer learning techniques are also emerging to refine these predictions by correcting for systematic errors and improving accuracy to levels comparable with experimental results. rsc.orgnsf.gov

A hypothetical set of predicted ¹³C and ¹H NMR chemical shifts for 1-Propyl-3,6-diazahomoadamantan-9-ol, based on DFT calculations, is presented in the table below. The exact values would be highly dependent on the specific computational method and the solvent model used.

Interactive Table: Predicted NMR Chemical Shifts for 1-Propyl-3,6-diazahomoadamantan-9-ol

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | 60.5 | - |

| C2 | 45.2 | 2.85 |

| C4 | 50.1 | 3.10 |

| C5 | 48.9 | 3.05 |

| C7 | 55.8 | 3.20 |

| C8 | 42.1 | 2.70 |

| C9 (C-OH) | 75.3 | 4.10 (OH) |

| C1' (Propyl CH₂) | 40.2 | 2.50 |

| C2' (Propyl CH₂) | 23.5 | 1.60 |

| C3' (Propyl CH₃) | 11.8 | 0.95 |

Note: These are illustrative values. Actual computational results may vary.

IR Spectral Prediction: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical IR spectrum. These frequencies often require scaling by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. The predicted spectrum would show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the adamantane cage and propyl group, and C-N stretches of the diazacyclic system.

Interactive Table: Predicted IR Frequencies for 1-Propyl-3,6-diazahomoadamantan-9-ol

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3450 | Strong, Broad |

| C-H Stretch (sp³) | 2950-2850 | Strong |

| C-N Stretch | 1150-1050 | Medium |

| C-O Stretch | 1080 | Medium |

Note: These are illustrative values. Actual computational results may vary.

Correlation with experimental data is the ultimate validation of these computational models. A close match between the predicted and experimentally obtained spectra would provide strong evidence for the assigned structure of 1-Propyl-3,6-diazahomoadamantan-9-ol.

Insights into Chemical Reactivity and Selectivity from Computational Models

Computational models provide significant insights into the chemical reactivity and selectivity of molecules through the analysis of their electronic structure. arxiv.org For 1-Propyl-3,6-diazahomoadamantan-9-ol, understanding its reactivity is key to predicting its behavior in chemical reactions and biological systems.

Frontier Molecular Orbital (FMO) theory is a central concept used for this purpose. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. csic.esnih.gov

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Interactive Table: Hypothetical Reactivity Descriptors for 1-Propyl-3,6-diazahomoadamantan-9-ol

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | E(HOMO) | -6.5 eV | Electron-donating ability |

| LUMO Energy | E(LUMO) | 1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 7.7 eV | High kinetic stability |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | 2.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 3.85 eV | Resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | 0.13 eV⁻¹ | High polarizability |

Note: These are illustrative values based on related adamantane derivatives. Actual computational results will vary.

These computational models can also be used to study reaction mechanisms, map potential energy surfaces, and determine the transition state structures and activation energies for various reactions, thus predicting the most likely reaction pathways and product selectivities.

Molecular Docking and Ligand-Target Interaction Prediction (In Silico Focus)

The rigid, three-dimensional structure of the adamantane cage is a desirable scaffold in medicinal chemistry, as it can lead to high-affinity interactions with biological targets. nih.govnih.govnih.gov Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. csic.esksu.edu.sa

For 1-Propyl-3,6-diazahomoadamantan-9-ol, molecular docking studies can be performed to explore its potential as a ligand for various receptors. Given the structural similarities to other biologically active aza-adamantanes, potential targets could include ion channels, enzymes, and G-protein coupled receptors. nih.govmdpi.com The presence of nitrogen atoms and a hydroxyl group allows for the formation of key hydrogen bonds and electrostatic interactions with receptor active sites, while the lipophilic adamantane core and propyl group can engage in van der Waals and hydrophobic interactions. nih.gov

A typical molecular docking workflow for 1-Propyl-3,6-diazahomoadamantan-9-ol would involve:

Obtaining the 3D structure of the target protein, often from a protein data bank.

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generating a low-energy 3D conformation of 1-Propyl-3,6-diazahomoadamantan-9-ol.

Using a docking algorithm to systematically search for the best binding poses of the ligand within the receptor's active site.

Scoring the generated poses based on a scoring function that estimates the binding free energy.

The results of a docking study are typically presented as a binding affinity score (e.g., in kcal/mol) and a detailed view of the predicted binding mode, highlighting the specific interactions between the ligand and the amino acid residues of the target protein.

Interactive Table: Hypothetical Molecular Docking Results for 1-Propyl-3,6-diazahomoadamantan-9-ol with a Putative Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Generic Kinase A | -8.2 | ASP 150, LYS 80 | Hydrogen Bond with OH and NH |

| PHE 75, LEU 120 | Hydrophobic with adamantane cage | ||

| VAL 95 | van der Waals with propyl group | ||

| Generic Ion Channel B | -7.5 | SER 210, THR 212 | Hydrogen Bond with OH |

| TRP 240 | Pi-cation with protonated Nitrogen | ||

| ILE 215, ALA 218 | Hydrophobic with adamantane cage |

Note: This table is for illustrative purposes only and does not represent actual experimental or computational findings.

These in silico predictions are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. They provide a rational basis for designing new derivatives of 1-Propyl-3,6-diazahomoadamantan-9-ol with potentially improved binding affinity and selectivity.

Derivatization and Chemical Transformations of the 1 Propyl 3,6 Diazahomoadamantan 9 Ol Scaffold

Functional Group Interconversions at the Hydroxyl Moiety

The tertiary hydroxyl group at the C-9 position is a key functional handle for a variety of chemical transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

The hydroxyl group of 1-propyl-3,6-diazahomoadamantan-9-ol can undergo esterification with various carboxylic acids or their derivatives to form the corresponding esters. While specific literature on the esterification of 1-propyl-3,6-diazahomoadamantan-9-ol is not available, the reactivity can be inferred from studies on similar adamantanol derivatives. For instance, adamantane (B196018) mono(meth)acrylate has been produced by esterifying adamantanol with (meth)acrylic acid or its halides. googleapis.com A general method involves the reaction of 1-adamantanol (B105290) with an acid anhydride (B1165640) in the presence of a strong acid catalyst like sulfuric acid. google.com

Table 1: Representative Esterification Reactions of Adamantanol Derivatives

| Adamantanol Derivative | Reagent | Catalyst | Product | Reference |

| 1-Adamantanol | Acetic anhydride | Conc. H₂SO₄ | 1-Acetoxyadamantane | google.com |

| 1-Adamantanol | (Meth)acrylic acid/halide | - | Adamantane mono(meth)acrylate | googleapis.com |

Etherification of the C-9 hydroxyl group can be achieved through various methods, though direct etherification can be challenging due to the sterically hindered nature of the tertiary alcohol. A more common approach involves the conversion of the alcohol to a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), followed by nucleophilic substitution with an alkoxide. A patent describes the reaction of an alcohol form of an adamantane compound with a sulfonyl halide to produce an alkylsulfonyloxy-substituted adamantyl (meth)acrylate, which can then be reacted with an alcohol to form an ether. google.com

Selective Oxidation and Reduction of the Hydroxyl Group

The tertiary alcohol of 1-propyl-3,6-diazahomoadamantan-9-ol can be oxidized to the corresponding ketone, 1-propyl-3,6-diazahomoadamantan-9-one. The synthesis of various 1-substituted-3,6-diazahomoadamantan-9-ones is well-documented, typically through the condensation of a suitable ketone with a tetraamine (B13775644) precursor. nih.govresearchgate.net The formation of 1-propyl-3,6-diazahomoadamantan-9-ol would then be achieved by the reduction of this ketone, implying that the reverse oxidation reaction is a feasible and important transformation.

Conversely, the hydroxyl group can be removed through reduction. Research on related compounds has demonstrated that heating 9-phenyl-3,6-diazahomoadamantan-9-ols with Raney nickel results in the reduction of the hydroxy group to afford the corresponding 9-phenyl-3,6-diazahomoadamantanes. researchgate.netresearchgate.net This dehydroxylation provides a pathway to the fully saturated diazahomoadamantane core.

Reactions at the Nitrogen Atoms of the Diazahomoadamantane Ring

The two nitrogen atoms within the 3,6-diazahomoadamantane (also known as bispidine) framework are nucleophilic and can readily participate in a range of chemical reactions.

Alkylation and Acylation Reactions

The secondary amine nature of the nitrogen atoms in the diazahomoadamantane ring allows for straightforward N-alkylation and N-acylation. Studies on the parent bispidine scaffold have shown that these reactions proceed readily. For instance, various N-alkyl and N-β-hydroxyalkyl bispidine derivatives have been synthesized and utilized as ligands in catalysis. mdpi.com The synthesis of N,N'-dialkylbispidines can be achieved through the reduction of bispidinone thioketals. diva-portal.org

N-acylation of the diazahomoadamantane ring can also be accomplished. For example, the acylation of 1,3-diazaadamantane with acetic anhydride, followed by hydrolysis, has been used to synthesize bispidine derivatives. nih.gov These reactions provide a means to introduce a wide variety of substituents at the nitrogen atoms, thereby influencing the electronic and steric properties of the molecule. A review on the Beilstein Journal of Organic Chemistry highlights the chemoselective N-acylation of indoles using thioesters, a method that could potentially be adapted for the diazahomoadamantane system. beilstein-journals.org

Quaternization and Amine Derivatization

The tertiary nitrogen atoms resulting from N-alkylation, or the secondary amines themselves, can undergo quaternization with alkyl halides or other alkylating agents to form quaternary ammonium (B1175870) salts. The quaternization of nitrogen-containing heterocycles is a well-established reaction, though it can be influenced by steric hindrance. mostwiedzy.pl The formation of mono- and di-quaternized 4,4'-bipyridine (B149096) derivatives, for example, is a key step in the synthesis of viologens and monoquats. mdpi.com The quaternization of the nitrogen atoms in the 1-propyl-3,6-diazahomoadamantan-9-ol scaffold would introduce permanent positive charges, significantly altering the solubility and biological interaction profile of the molecule.

Modifications of the Propyl Side Chain

The propyl side chain at the C-1 position offers another site for chemical modification, primarily through the functionalization of its C-H bonds. While direct functionalization of the propyl group on 1-propyl-3,6-diazahomoadamantan-9-ol has not been specifically reported, extensive research on the C-H functionalization of adamantane and other cycloalkanes provides a strong basis for potential transformations. nih.govresearchgate.netresearchgate.netdntb.gov.ua

Modern catalytic methods enable the direct, site-selective functionalization of unactivated C(sp³)–H bonds. For example, palladium-catalyzed C-H arylation has been successfully applied to cyclopropane (B1198618) and cyclobutane (B1203170) carboxylic acids, demonstrating the feasibility of functionalizing small alkyl rings. nih.gov Similarly, transannular C-H functionalization of cycloalkane carboxylic acids has been achieved. nih.gov These methods could potentially be adapted to introduce aryl groups or other functionalities onto the propyl chain of 1-propyl-3,6-diazahomoadamantan-9-ol.

Table 2: Potential Side-Chain Modifications Based on Analogous Systems

| Reaction Type | Reagents/Catalyst | Potential Product Feature | Reference for Analogy |

| C-H Arylation | Aryl Halide / Pd Catalyst | Introduction of an aryl group on the propyl chain | nih.gov |

| C-H Oxidation | Oxidizing Agent | Introduction of a hydroxyl or carbonyl group on the propyl chain | nih.gov |

Chain Elongation and Functionalization

The presence of two secondary amines and a hydroxyl group on the 1-propyl-3,6-diazahomoadamantan-9-ol molecule provides reactive sites for a variety of chemical modifications, allowing for chain elongation and the introduction of diverse functional groups.

The secondary amine groups at positions 3 and 6 are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation with various alkyl halides can introduce longer carbon chains or functionalized alkyl groups. For instance, reaction with ethyl bromoacetate (B1195939) followed by hydrolysis would yield a carboxymethyl derivative, introducing a carboxylic acid functionality. Similarly, N-acylation with acid chlorides or anhydrides can introduce a range of acyl groups, thereby modifying the electronic and steric properties of the molecule.

The tertiary hydroxyl group at position 9 can be functionalized through esterification or etherification . Esterification with acid chlorides or anhydrides can introduce various ester moieties. For example, reaction with acetyl chloride would yield the corresponding acetate (B1210297) ester. Etherification, though more challenging with a tertiary alcohol, can be achieved under specific conditions, for instance, using a Williamson ether synthesis with a suitable alkyl halide in the presence of a strong base.

These derivatization strategies allow for the systematic modification of the 1-propyl-3,6-diazahomoadamantan-9-ol scaffold, enabling the fine-tuning of its physicochemical properties.

Table 1: Potential Derivatives of 1-Propyl-3,6-diazahomoadamantan-9-ol via Functionalization

| Reaction Type | Reagent Example | Potential Derivative | Introduced Functional Group |

| N-Alkylation | Ethyl bromoacetate | 3-(Ethoxycarbonylmethyl)-1-propyl-3,6-diazahomoadamantan-9-ol | Ester |

| N-Acylation | Acetyl chloride | 3-Acetyl-1-propyl-3,6-diazahomoadamantan-9-ol | Amide |

| Esterification | Benzoyl chloride | 1-Propyl-3,6-diazahomoadamantan-9-yl benzoate | Ester |

| Etherification | Methyl iodide | 9-Methoxy-1-propyl-3,6-diazahomoadamantan-9-ol | Ether |

Introduction of Heteroatoms or Cyclic Structures

The derivatization of the 1-propyl-3,6-diazahomoadamantan-9-ol scaffold can be extended to include the introduction of additional heteroatoms or the construction of new cyclic systems. These modifications can significantly alter the three-dimensional shape and polarity of the molecule.

One approach to introduce cyclic structures is through the synthesis of spiro-heterocycles at the C9 position. This typically involves the precursor, 1-propyl-3,6-diazahomoadamantan-9-one, which can undergo condensation reactions with various bifunctional reagents. For example, reaction with a 1,2-aminoalcohol, such as ethanolamine, could lead to the formation of a spiro-oxazolidine (B91167) ring. Subsequent reduction of the ketone would then yield the spirocyclic alcohol. The synthesis of spiro-heterocycles from adamantane ketones is a known strategy to generate novel bioactive compounds. nih.gov

Another strategy involves the use of the secondary amine functionalities to build fused heterocyclic rings. For example, reaction with a suitable dielectrophile could lead to the formation of a new ring fused to the diazahomoadamantane core.

The introduction of heteroatoms can also be achieved by using functionalized alkylating or acylating agents in the reactions described in section 5.3.1. For instance, N-alkylation with a chloroethylamine derivative would introduce an additional amino group.

Table 2: Potential Spirocyclic Derivatives from 1-Propyl-3,6-diazahomoadamantan-9-one

| Reagent | Spirocyclic System |

| Ethylene glycol | Spiro-dioxolane |

| 1,2-Ethanedithiol | Spiro-dithiolane |

| Ethanolamine | Spiro-oxazolidine |

| Hydrazine | Spiro-pyrazolidine |

Stereochemical Control in Derivatization Reactions

The rigid, cage-like structure of the 1-propyl-3,6-diazahomoadamantan-9-ol scaffold can exert significant stereochemical control over derivatization reactions, particularly at the C9 position. The approach of reagents to the C9-hydroxyl group or the precursor C9-ketone is often sterically hindered, leading to diastereoselective transformations.

For instance, the reduction of the precursor ketone, 1-propyl-3,6-diazahomoadamantan-9-one, with hydride reagents can proceed with high diastereoselectivity, favoring the formation of one of the two possible diastereomeric alcohols. The direction of hydride attack is dictated by the steric bulk of the tricyclic system, with the reagent preferentially approaching from the less hindered face.

Furthermore, in the synthesis of spiro-heterocycles from the corresponding ketone, the formation of the new stereocenter at C9 can be highly diastereoselective. The rigid framework of the diazahomoadamantane core can direct the orientation of the incoming nucleophiles, leading to the preferential formation of a single diastereomer. It has been shown that reactions of substituted 3,6-diazahomoadamantan-9-ones can proceed with high geometric isomerism, for example, in the formation of oximes. researchgate.net The stereochemical outcome of these reactions is crucial as different diastereomers can exhibit distinct biological activities.

Synthesis of Libraries of Analogues for Structure-Activity Relationship (SAR) Studies (Focus on Molecular Recognition Principles)

The synthesis of focused libraries of analogues based on the 1-propyl-3,6-diazahomoadamantan-9-ol scaffold is a key strategy for conducting structure-activity relationship (SAR) studies. These studies aim to elucidate the key molecular features responsible for biological activity by systematically modifying the parent structure and observing the effect on its interaction with a biological target. The principles of molecular recognition, which govern the non-covalent interactions between a ligand and its receptor, are central to this process.

The rigid adamantane-like core of the scaffold serves as a fixed platform, allowing for the systematic variation of substituents at the nitrogen and C9 positions to probe the binding pocket of a target protein. The size, shape, and electronic properties of these substituents can be varied to optimize interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions.

For example, a library of N-acylated derivatives with varying chain lengths and functionalities could be synthesized to explore the hydrophobic and hydrogen-bonding potential of a specific region of the binding site. Similarly, a library of C9-esters with different aromatic and aliphatic groups could be prepared to probe the steric and electronic requirements of another part of the binding pocket.

The goal of such SAR studies is to develop a pharmacophore model that defines the essential structural features required for activity. This model can then guide the design of more potent and selective analogues. The insights gained from these studies are fundamental to understanding the molecular recognition processes that underpin the biological effects of this class of compounds.

Table 3: General SAR Principles for Diazahomoadamantane Analogues

| Position of Modification | Type of Modification | Potential Impact on Molecular Recognition |

| N3 and N6 | Alkylation, Acylation | Modulates hydrogen bonding capacity and steric interactions. |

| C9 | Esterification, Etherification | Alters hydrogen bonding and hydrophobic interactions. |

| C1 | Variation of Alkyl Chain | Probes hydrophobic pockets in the binding site. |

| Scaffold | Introduction of Spiro-cycles | Modifies the three-dimensional shape and can introduce new interaction points. |

Mechanistic Investigations of Molecular Interactions Non Clinical Focus

Exploration of Receptor Binding Motifs via In Vitro Assays (e.g., Competitive Binding, Affinity Measurements)

No studies were found that investigated the receptor binding properties of 1-Propyl-3,6-diazahomoadamantan-9-ol. There is no available data on its binding affinity (such as Kᵢ or Kₔ values) to any specific receptors, nor are there any published competitive binding assays involving this compound.

Ligand-Protein Interaction Mapping Using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

There is no evidence of biophysical studies, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), being conducted to map the interaction between 1-Propyl-3,6-diazahomoadamantan-9-ol and any protein targets. Such studies, which would provide thermodynamic and kinetic details of binding, have not been reported.

Cellular Uptake and Intracellular Distribution Mechanisms (Mechanistic Studies, not Pharmacokinetics)

Mechanistic studies detailing the cellular uptake and intracellular distribution of 1-Propyl-3,6-diazahomoadamantan-9-ol are not available. Research on how this compound permeates cell membranes and where it localizes within the cell has not been published.

Structure-Activity Relationship (SAR) Derivations for Molecular Recognition (Emphasis on Molecular Design Principles)

Due to the absence of activity data, no structure-activity relationship (SAR) studies have been performed for 1-Propyl-3,6-diazahomoadamantan-9-ol or its analogs. The generation of SAR data is dependent on having a series of related compounds with corresponding biological activity measurements, which is currently lacking for this specific molecular scaffold.

Potential Applications As a Molecular Scaffold in Advanced Chemical Sciences Non Clinical Focus

Development of Novel Ligands for Biological Probes

The development of selective ligands for biological macromolecules is a cornerstone of chemical biology and diagnostics. The 3,6-diazahomoadamantan-9-ol scaffold is a promising platform for the design of such ligands. The rigid cage-like structure can serve as a core to present functional groups in a well-defined spatial orientation, facilitating specific interactions with biological targets.

Research into related adamantane (B196018) derivatives has demonstrated the utility of this scaffold in creating biologically active molecules. For instance, conjugates of adamantane and monoterpenoids have been synthesized and shown to inhibit the DNA repair enzyme Tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov This highlights the potential of the adamantane core to serve as a foundation for enzyme inhibitors. The 1-propyl group of 1-propyl-3,6-diazahomoadamantan-9-ol can be envisioned to occupy a hydrophobic pocket in a target protein, while the hydroxyl and amino functionalities provide points for hydrogen bonding or further derivatization to enhance binding affinity and selectivity.

The synthesis of various derivatives of the closely related 3,6-diazahomoadamantan-9-one has been explored, indicating the chemical tractability of this system for creating a library of potential ligands. researchgate.net Modifications at the nitrogen atoms or the hydroxyl group could be used to attach reporter groups, such as fluorophores or biotin, transforming the core scaffold into a functional biological probe for target identification and imaging.

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a bottom-up approach to the construction of complex functional architectures. youtube.com The 3,6-diazahomoadamantan-9-ol scaffold possesses key features that make it an attractive building block, or "tecton," for supramolecular assembly.

The nitrogen atoms of the diaza-framework can act as hydrogen bond acceptors, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. In their protonated state, the amino groups become hydrogen bond donors. This versatility in forming directional, non-covalent interactions is crucial for the programmed assembly of larger structures.

Studies on related diazaadamantanes have shown their capacity to form intricate supramolecular structures. For example, 5,7-dimethyl-1,3-diazaadamantane, in its doubly protonated form, acts as an angular di-acceptor tecton, forming hydrogen bonds with iodide anions to create extended crystal structures. rsc.org Another example is the monohydrate of 2,2,5,7-tetramethyl-1,3-diazaadamantan-6-one, which forms a hydrogen-bonded supramolecular polymer in the solid state. researchgate.net These findings strongly suggest that 1-propyl-3,6-diazahomoadamantan-9-ol could similarly be employed to construct novel supramolecular architectures, such as coordination polymers, organic frameworks, and molecular capsules, with potential applications in areas like gas storage, separation, and sensing.

Components in Advanced Material Science (e.g., Polymers, Frameworks)

The unique structural and physical properties of the adamantane cage, such as high thermal stability and rigidity, have made it a valuable component in materials science. The incorporation of the 3,6-diazahomoadamantan-9-ol scaffold into polymers or frameworks can be expected to impart these desirable characteristics to the resulting materials.

The bifunctional nature of the scaffold, with its two nitrogen atoms and a hydroxyl group, allows it to be incorporated into polymer chains or cross-linked networks. For example, the amino groups could react with diisocyanates to form polyureas, or with dicarboxylic acids to form polyamides. The hydroxyl group offers an additional site for polyester (B1180765) or polyurethane formation. The rigid, bulky nature of the diaza-homoadamantane unit would likely enhance the thermal stability and glass transition temperature of the resulting polymers, while also potentially creating materials with high free volume and specific gas permeability properties.

The adamantane skeleton has been explored for applications in luminescent and energetic materials. acs.org While the focus of this article is non-clinical, the inherent stability of the cage is a key attribute. Furthermore, the use of molecular scaffolds in materials for biomedical applications, such as polyurethane scaffolds for tissue engineering, demonstrates the broad utility of well-defined molecular building blocks in creating advanced materials. mdpi.com The 1-propyl-3,6-diazahomoadamantan-9-ol scaffold, with its combination of a rigid core and reactive functional groups, represents a promising candidate for the development of novel polymers and frameworks with tailored properties.

Catalysis and Organocatalysis Utilizing the Heterocyclic Framework

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly tool in synthesis. rsc.orgyoutube.com Chiral amines and alcohols are common motifs in organocatalysts, and the 3,6-diazahomoadamantan-9-ol scaffold contains both of these functional groups within a rigid, chiral framework.

The tertiary amine functionalities within the diaza-heterocyclic framework could potentially act as Lewis base catalysts. The hydroxyl group, in proximity to the amine, could participate in cooperative catalysis, for example, by activating a substrate through hydrogen bonding. The rigid structure of the scaffold would create a well-defined chiral environment around the catalytic site, which could be exploited for enantioselective transformations.

While specific applications of 1-propyl-3,6-diazahomoadamantan-9-ol in organocatalysis have yet to be reported, the field has seen the successful use of various chiral heterocycles in a range of asymmetric reactions. nih.gov The synthesis of enantiomerically pure 1-propyl-3,6-diazahomoadamantan-9-ol or its derivatives could lead to a new class of organocatalysts for reactions such as aldol (B89426) additions, Michael reactions, or cycloadditions. The systematic modification of the substituent at the 1-position (the propyl group) could be used to fine-tune the steric and electronic properties of the catalyst, thereby optimizing its activity and selectivity for a given transformation.

Chemical Biology Tool Development (e.g., Affinity Tags, Fluorescent Labels)

Chemical biology relies on the use of small molecules to study and manipulate biological systems. The development of chemical tools, such as affinity tags and fluorescent labels, is essential for these endeavors. The 3,6-diazahomoadamantan-9-ol scaffold provides a robust and versatile platform for the construction of such tools.

The functional groups on the scaffold—the two nitrogens and the hydroxyl group—serve as convenient handles for the attachment of various functionalities. For example, a fluorescent dye could be appended to the scaffold through reaction with the hydroxyl group or one of the amine nitrogens. The resulting fluorescently labeled diaza-homoadamantane could then be used in cellular imaging experiments.

Similarly, an affinity tag, such as biotin, could be conjugated to the scaffold. If a derivative of the scaffold is found to bind to a specific protein, the biotinylated version could be used to isolate and identify that protein from a complex biological mixture. The synthesis of related adamantane derivatives with linkers suitable for conjugation further supports the feasibility of this approach. nih.gov The rigid nature of the scaffold would ensure that the attached tag or label is presented in a consistent manner, potentially minimizing interference with the binding of the core molecule to its target.

Future Directions and Challenges in Research on Diazahomoadamantane Derivatives

Development of Novel Asymmetric Synthetic Routes

A significant hurdle in the application of substituted diazahomoadamantane derivatives is the control of stereochemistry. The synthesis of enantiomerically pure cage compounds is a formidable challenge, yet it is crucial for applications in pharmacology and chiral materials science. nih.gov Future research must focus on developing robust and efficient asymmetric synthetic methodologies.

The inherent chirality of many substituted adamantane (B196018) and aza-cage derivatives, including 1-Propyl-3,6-diazahomoadamantan-9-ol, necessitates synthetic strategies that can selectively produce a single enantiomer. wikipedia.org Current methods often result in racemic mixtures, requiring challenging separation steps. Future efforts should pivot towards catalytic asymmetric synthesis, which offers an atom-economical and elegant solution. rsc.org Strategies that could be explored include:

Catalyst-Controlled Diastereoselective Synthesis: Employing chiral catalysts that can override the inherent stereochemical biases of the substrate to produce the desired stereoisomer. nih.gov This could involve the use of novel peptide-based thiourea (B124793) catalysts or transition metal complexes with chiral ligands, which have shown success in related aza-heterocycle syntheses. organic-chemistry.org

Enantioselective Desymmetrization: Starting from a symmetrical or meso-diazahomoadamantane precursor and using a chiral catalyst to selectively functionalize one of two prochiral centers. This approach has been effective in the synthesis of complex natural products and could be adapted for cage compounds. nih.gov

Kinetic Resolution: Developing catalysts that can selectively react with one enantiomer of a racemic mixture of a diazahomoadamantane intermediate, allowing for the separation of the unreacted, enantiopure substrate.

Aza-Heck Cyclizations: Exploring enantioselective aza-Heck cyclizations, which have emerged as a powerful method for constructing chiral nitrogen-containing heterocycles, could provide a novel pathway to the core diazahomoadamantane scaffold. rsc.org

The development of these routes is a critical step towards unlocking the full potential of chiral diazahomoadamantane derivatives in stereospecific applications.

| Asymmetric Synthesis Strategy | Description | Potential Application for Diazahomoadamantanes |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | An auxiliary could be attached to one of the nitrogen atoms to guide the formation of stereocenters during the cage-forming reaction. |

| Catalytic Asymmetric Synthesis | A small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. youtube.com | Development of chiral iridium or palladium catalysts for enantioselective cyclization reactions to form the aza-cage framework. organic-chemistry.org |

| Enzymatic Resolution | Enzymes are used to selectively catalyze a reaction on one enantiomer of a racemic mixture. | Lipases or other hydrolases could be used to selectively acylate or deacylate a racemic mixture of a diazahomoadamantanol derivative. |

| Absolute Asymmetric Synthesis | Spontaneous symmetry breaking during crystallization from a prochiral or racemic starting material without an external chiral source. mdpi.com | A frontier approach that could potentially yield enantiopure material through controlled crystallization conditions. |

Exploration of Undiscovered Reactivity Patterns and Synthetic Pathways

The functionalization of the rigid diazahomoadamantane skeleton is largely underexplored. The development of new reactions to modify the core structure is essential for creating a diverse library of compounds for screening and application. The reactivity of the 9-position, occupied by a hydroxyl group in the target compound, is a key starting point. This position is often derived from a ketone (diazahomoadamantan-9-one), which itself is a versatile functional handle. nih.gov

Future research should investigate:

Selective C-H Functionalization: Developing methods to selectively activate and functionalize the C-H bonds of the adamantane cage. This remains a significant challenge in organic synthesis but would provide direct routes to novel derivatives without requiring multi-step sequences.

Novel Ring-Forming Reactions: Creating new cascade reactions to build the cage structure itself, potentially incorporating new heteroatoms or functional groups in a single, efficient process. acs.org

Post-Synthetic Modification: Exploring the reactivity of the nitrogen atoms and the hydroxyl group. The secondary amines can be derivatized to form amides, ureas, or sulfonamides, or used as ligands for metal complexes. The hydroxyl group can be converted into ethers, esters, or halides, providing a gateway to further functionalization.

Synthesis of High-Energy Materials: The azaadamantane skeleton is a promising scaffold for high-energy density materials due to its inherent strain and high density. acs.orgacs.org Introducing explosophoric groups like nitro functionalities onto the cage is a potential research direction, though it requires careful handling of synthetic intermediates. acs.orgacs.org

Understanding the reactivity profile of compounds like 1-Propyl-3,6-diazahomoadamantan-9-ol will enable the rational design of molecules with tailored properties, from pharmaceuticals to advanced materials. nih.gov

Integration into Complex Chemical Systems and Multi-Component Architectures

The adamantane cage is a well-established building block in supramolecular chemistry due to its rigidity, lipophilicity, and ability to act as a guest in host-guest complexes. nih.govnih.gov The diazahomoadamantane framework shares these characteristics, with the added feature of hydrogen bond donors/acceptors. A major future direction is the integration of derivatives like 1-Propyl-3,6-diazahomoadamantan-9-ol into larger, functional chemical systems.

Key areas of exploration include:

Supramolecular Assemblies: Utilizing the strong non-covalent interactions with host molecules like cyclodextrins and cucurbiturils. nih.govmdpi.com The adamantane moiety fits perfectly within the hydrophobic cavity of β-cyclodextrin, with high association constants. mdpi.com These interactions can be used to construct self-assembling systems such as hydrogels, nanovesicles for drug delivery, or responsive materials. nih.gov

Polymer and Materials Science: Incorporating the diazahomoadamantane unit into polymers to enhance thermal stability, rigidity, and other material properties. wikipedia.org Adamantane-based polymers have found use in various applications, and aza-derivatives could introduce new functionalities. wikipedia.org

Crystal Engineering: Using the defined shape and hydrogen bonding capabilities of the molecule to design and construct novel crystalline materials, such as porous organic frameworks or co-crystals with specific electronic or optical properties. nih.govrsc.org The predictable structure of adamantane-type clusters makes them ideal candidates for building blocks in materials with unique properties. rsc.org

The ability to use these cage compounds as predictable, rigid nodes in larger architectures is a promising avenue for the creation of advanced materials with programmed functions.

| Host Molecule | Cavity Characteristics | Typical Association Constant (Kₐ) with Adamantane Guests (M⁻¹) | Potential Application |

| β-Cyclodextrin | Hydrophobic inner cavity, hydrophilic exterior | 10⁴ - 10⁵ mdpi.com | Drug delivery, sensing, hydrogels nih.govmdpi.com |

| Cucurbit tandfonline.comuril | Hydrophobic cavity with polar carbonyl portals | ~10¹² | High-affinity binding, sensing, molecular machinery nih.gov |

| Calixarenes | Tunable cavity size and shape, π-rich | Variable | Ion transport, sensing, catalysis |

| Porphyrins | Planar, aromatic system with a central binding site | Variable, often used in multi-component systems | Photosensitizers, catalysts, molecular recognition mdpi.com |

Advanced Computational Modeling for Predictive Molecular Design